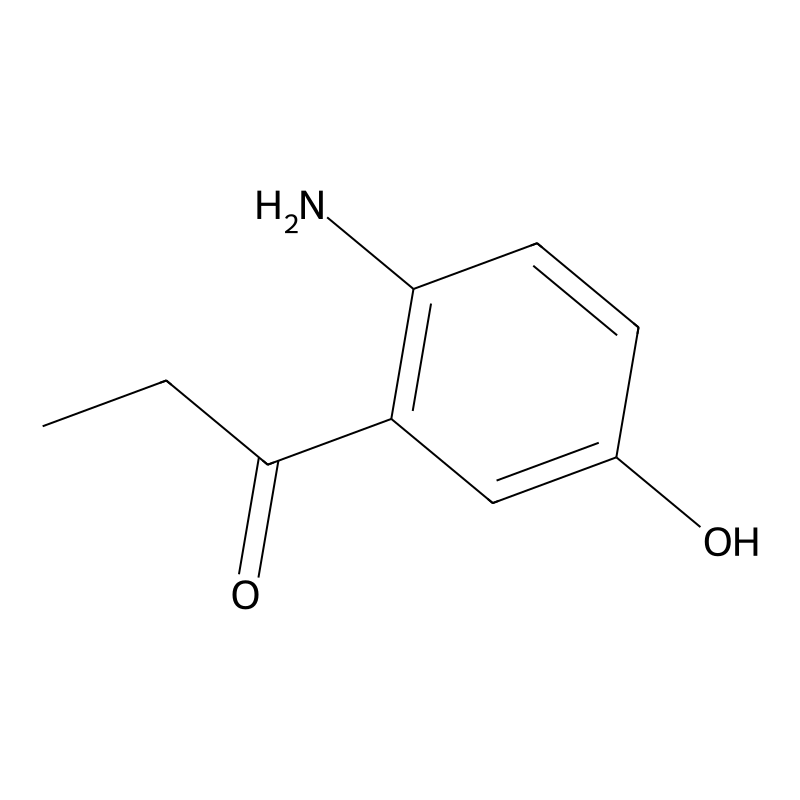

1-(2-Amino-5-hydroxyphenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2-Amino-5-hydroxyphenyl)propan-1-one is a substituted aminophenol derivative recognized primarily for its role as a specialized chemical building block. Its molecular structure, featuring a propiophenone core with specific amino and hydroxyl group placements, makes it a critical precursor in multi-step organic syntheses. The compound's main value lies in its direct utility as an advanced intermediate for preparing complex active pharmaceutical ingredients (APIs), most notably the cardiac stimulant Dobutamine. [REFS-1, REFS-2] This specificity distinguishes it from more common, simpler aminophenols which would require more extensive synthetic modifications to reach the same downstream targets.

Procurement Fit

Attempting to substitute 1-(2-Amino-5-hydroxyphenyl)propan-1-one with more common reagents like 3-aminophenol or 4-aminophenol is impractical for its intended synthetic applications. Such a substitution would necessitate introducing the three-carbon propionyl side chain onto the phenol ring, a process that typically involves a Fries rearrangement or a Friedel-Crafts acylation. [1] These reactions often require harsh Lewis acid catalysts, can suffer from poor regioselectivity leading to mixtures of ortho and para isomers, and add multiple steps to the overall synthesis, thereby increasing costs and reducing the final product yield. Procuring this specific intermediate bypasses these process-critical issues by providing the exact regio-isomeric and carbon skeleton required for efficient downstream reactions, such as the synthesis of Dobutamine.

Substitution Risk

References

Precursor Efficiency: Bypasses Problematic Demethylation Steps in Dobutamine Synthesis

A prevalent synthesis route for Dobutamine starts with protected precursors like 4-(4-methoxyphenyl)butan-2-one and homoveratrylamine (3,4-dimethoxyphenethylamine). [REFS-1, REFS-2] This pathway necessitates a final, harsh demethylation step, often using 48% hydrobromic acid, to reveal the free hydroxyl groups on the final Dobutamine molecule. This step is described as laborious and an environmental burden. [3] Using an intermediate like 1-(2-Amino-5-hydroxyphenyl)propan-1-one, which already contains a free hydroxyl group, allows for synthetic strategies that can avoid such aggressive, non-selective deprotection steps, leading to a more efficient and environmentally benign process.

| Evidence Dimension | Required Deprotection Step |

| Target Compound Data | Allows for synthetic routes that avoid harsh, final-step demethylation of phenolic ethers. |

| Comparator Or Baseline | Standard routes using methoxy-protected precursors (e.g., 4-(4-methoxyphenyl)butan-2-one) require a final, aggressive demethylation step (e.g., HBr). [REFS-1, REFS-3] |

| Quantified Difference | Eliminates one harsh, environmentally burdensome reaction step. |

| Conditions | Multi-step synthesis of Dobutamine. |

Eliminating a harsh deprotection step simplifies the manufacturing process, reduces environmental impact, and can improve overall yield and purity by avoiding side reactions.

Process Control: Avoids Unstable Imine Intermediates Common in Alternative Routes

Alternative synthetic routes to Dobutamine that involve the reductive amination of a ketone with an amine often proceed through an imine intermediate. [1] One patent highlights that such imine intermediates can be unstable, making the reaction process difficult to monitor effectively. [2] This instability can lead to low product yields and the formation of impurities that are challenging to remove in subsequent steps, ultimately compromising the purity of the final API. [2] Utilizing a precursor like 1-(2-Amino-5-hydroxyphenyl)propan-1-one enables pathway designs that circumvent these unstable intermediates, offering better process control and a cleaner impurity profile.

| Evidence Dimension | Intermediate Stability & Process Monitoring |

| Target Compound Data | Enables synthetic pathways that do not rely on the formation of unstable imine intermediates. |

| Comparator Or Baseline | Routes involving condensation of veratramine and anisyl acetone form an imine intermediate that is unstable, difficult to monitor, and leads to low yields and impurities. [<a href="https://patents.google.com/patent/CN114524734A" target="_blank">2</a>] |

| Quantified Difference | Avoids unstable intermediates, facilitating reaction monitoring and reducing by-product generation. |

| Conditions | Industrial synthesis of Dobutamine Hydrochloride. |

Improved process control and avoidance of unstable intermediates directly translate to higher batch-to-batch reproducibility, lower impurity levels, and reduced purification costs for the final API.

Regiochemical Specificity: Provides Correct Isomer, Avoiding Fries Rearrangement Selectivity Issues

Synthesizing hydroxyarylketones from simpler precursors like phenolic esters requires a Fries rearrangement. This reaction is known to produce a mixture of ortho and para isomers. [1] The ratio of these isomers is highly sensitive to reaction conditions such as temperature and solvent polarity; low temperatures favor the para product while high temperatures favor the ortho product. [2] Achieving high selectivity for a specific isomer like 1-(2-Amino-5-hydroxyphenyl)propan-1-one would require extensive process optimization and potentially difficult chromatographic separation from the unwanted isomer. Procuring the target compound directly provides 100% regiochemical purity, eliminating the yield loss and processing costs associated with managing isomerization.

| Evidence Dimension | Regioisomeric Purity |

| Target Compound Data | 100% correct regioisomer (2-amino-5-hydroxy substitution). |

| Comparator Or Baseline | Fries rearrangement of a 3-aminophenyl propionate precursor would yield a mixture of ortho- and para-acylated products, with ratios dependent on temperature and solvent. [REFS-1, REFS-2] |

| Quantified Difference | Avoids formation of isomeric by-products, ensuring complete regioselectivity. |

| Conditions | Synthesis of substituted hydroxyarylketones. |

This compound guarantees the correct molecular geometry, saving significant costs and time associated with reaction optimization and the separation of unwanted isomers.

Streamlined Synthesis of Dobutamine API

This compound is the right choice for process development and manufacturing of Dobutamine. Its structure is optimized to bypass harsh deprotection steps and avoid the formation of unstable imine intermediates, which are common challenges in alternative synthetic routes. [REFS-1, REFS-2] This leads to a more controllable, efficient, and reproducible manufacturing process for this critical cardiac drug.

Development of Regiospecific Pharmaceutical Analogs

For medicinal chemistry programs requiring the specific 2-amino-5-hydroxy propiophenone scaffold, this precursor is the ideal starting point. It provides absolute regiochemical control, eliminating the need for complex synthesis and purification steps to isolate the desired isomer from by-products generated during Fries rearrangement or Friedel-Crafts reactions. [3]

Synthesis of Camptothecin Analogs as Antitumor Agents

This intermediate has been utilized in the synthesis of E-ring-modified (RS)-camptothecin analogs, which are investigated as antitumor agents. Its specific functionality serves as a key building block for constructing the complex heterocyclic systems required for this class of compounds.

Application Fit Matrix

XLogP3

Explore Compound Types